3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier with precise structural specifications. The International Union of Pure and Applied Chemistry name for this compound is systematically derived from its propiophenone backbone with specific positional designations for the substituent groups.
The compound belongs to the classification of aromatic ketones, specifically those containing trifluoromethyl substituents that significantly influence its chemical behavior. The systematic identification encompasses multiple chemical database entries that provide comprehensive structural information. The molecular formula C₁₈H₁₇F₃O represents the elemental composition with eighteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and one oxygen atom. This formulation reflects the specific arrangement of the dimethylphenyl group at the 3-position and the trifluoromethyl group at the 2'-position of the propiophenone framework.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-9-13(2)11-14(10-12)7-8-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGWMILPJJEUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644907 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-84-2 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
| Starting Material | Role in Synthesis | Typical Source/Preparation |
|---|---|---|
| 3,5-Dimethylbenzaldehyde | Aromatic aldehyde component | Commercially available or prepared via oxidation of 3,5-dimethylbenzyl alcohol |
| 2-(Trifluoromethyl)acetophenone | Ketone component with trifluoromethyl group | Commercially available or synthesized via Friedel-Crafts acylation of trifluoromethylbenzene derivatives |
Reaction Conditions
- Reaction Type: Claisen-Schmidt condensation (base-catalyzed aldol condensation)
- Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvents: Ethanol or methanol, sometimes mixed with water
- Temperature: Typically room temperature to mild heating (25–60 °C)
- Reaction Time: Several hours (4–12 hours) depending on scale and conditions
Stepwise Synthesis Procedure
- Mixing of Reactants: 3,5-Dimethylbenzaldehyde and 2-(trifluoromethyl)acetophenone are dissolved in ethanol.
- Addition of Base: A stoichiometric or catalytic amount of NaOH or KOH is added slowly with stirring.
- Condensation Reaction: The mixture is stirred at room temperature or heated gently to promote the condensation reaction forming an α,β-unsaturated ketone intermediate.
- Hydrogenation or Reduction (if needed): In some protocols, the intermediate undergoes selective hydrogenation to saturate the double bond, yielding the propiophenone structure.
- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).
Representative Reaction Scheme
$$
\text{3,5-Dimethylbenzaldehyde} + \text{2-(Trifluoromethyl)acetophenone} \xrightarrow[\text{EtOH}]{\text{NaOH/KOH}} \text{3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone}
$$
Analytical Data and Purity Assessment
| Parameter | Typical Result | Method Used |
|---|---|---|
| Molecular Formula | C18H17F3O | Confirmed by elemental analysis |
| Molecular Weight | 306.3 g/mol | Mass spectrometry |
| Melting Point | Typically 80–85 °C (literature range) | Differential scanning calorimetry (DSC) |
| Purity | >98% | HPLC or GC analysis |
| Structural Confirmation | Confirmed by NMR (1H, 13C), IR, MS | Spectroscopic methods |
Research Findings and Optimization Notes
- Base Selection: Sodium hydroxide is preferred for cleaner reaction profiles; potassium hydroxide can accelerate the reaction but may increase side products.
- Solvent Effects: Ethanol provides good solubility and reaction rates; methanol can be used but may require longer reaction times.
- Temperature Control: Mild heating improves yield but excessive heat may lead to side reactions such as self-condensation or polymerization.
- Purification: Recrystallization yields high-purity product, but column chromatography is essential when by-products are structurally similar.
Comparative Table of Preparation Variants
| Method Variant | Base Used | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Standard Claisen-Schmidt | NaOH | Ethanol | 25 °C | 75–85 | Mild conditions, high purity |
| KOH Catalyzed | KOH | Ethanol | 40 °C | 70–80 | Faster reaction, more side products |
| Methanol Solvent | NaOH | Methanol | 25 °C | 65–75 | Longer reaction time |
| Hydrogenation Post-Condensation | Pd/C catalyst | Ethanol | Room temp | 80–90 | Saturates double bond if needed |
Chemical Reactions Analysis
3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The dimethylphenyl group contributes to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone can be contextualized against analogous fluorinated compounds. Below is a comparative analysis based on the available evidence:
Table 1: Key Comparisons with Structurally Related Fluorinated Compounds
Structural and Functional Insights
Positional Isomerism: The 2'-trifluoromethylpropiophenone differs from its 4'-trifluoromethyl isomer (Ref: 10-F206658) in the placement of the -CF₃ group. This positional variation can significantly alter electronic properties, solubility, and biological activity .
Functional Group Diversity: Compared to the hydroxyl (C₁₁H₁₃F₃O) and amine (C₁₁H₁₄F₃N) derivatives , the ketone group in propiophenone derivatives may confer distinct reactivity, such as susceptibility to nucleophilic attack or participation in condensation reactions.
Substituent Effects: The 3,5-dimethylphenyl group enhances steric bulk and electron-donating effects relative to the 3,5-dichlorophenyl group in 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, which is electron-withdrawing.
Research Implications and Limitations
While the evidence provides foundational structural and commercial data, gaps remain in:
- Physicochemical Properties : Melting points, boiling points, and solubility data for the target compound.
- Biological Activity: No direct studies on pharmacological or agrochemical efficacy were cited.
Future research should prioritize experimental characterization and computational modeling to elucidate structure-activity relationships within this fluorinated compound class.
Biological Activity
3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H14F3O
- Molecular Weight : 292.28 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Modulation of Signaling Pathways : Compounds with similar structures have been reported to interact with key signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are crucial in cancer progression.
Anticancer Activity
A study published in MDPI explored the anticancer activity of structurally related compounds, demonstrating significant inhibition of cell growth in various cancer cell lines. The following table summarizes key findings from this research:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 7.1 ± 0.6 | Induction of ROS production |
| Compound B | HEK293 (Breast) | 0.74 | Inhibition of DVL-GFP recruitment |
| Compound C | A549 (Lung) | 3.46 | Inhibition of Wnt/β-catenin signaling |
These findings suggest that the compound may have a similar profile, warranting further investigation into its anticancer properties.
Case Studies
- Case Study on Antiviral Activity : A related compound was evaluated for its activity against HIV-1. The study found that certain derivatives exhibited potent inhibitory effects against both wild-type and mutant strains of HIV-1, indicating a potential for antiviral applications.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the phenyl ring and the introduction of electron-withdrawing groups can significantly enhance potency. For instance:
- Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to target proteins.
- Dimethyl Substitution : Alters electronic properties and steric hindrance, impacting overall activity.
Q & A
Q. What statistical methods are recommended for analyzing discrepancies in biological activity data across derivatives?
- Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets combining structural descriptors (Hammett σ, molar refractivity) and bioactivity (IC₅₀ values). Outliers are investigated via dose-response assays and molecular docking studies to identify steric/electronic mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
